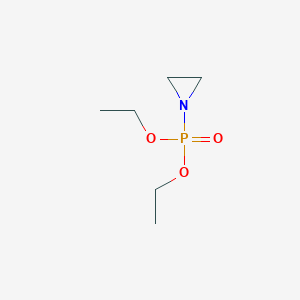
5-imino-1,2,4-dithiazole-3-thiol
Overview
Description
5-Imino-1,2,4-dithiazole-3-thiol is a heterocyclic compound with the molecular formula C2H2N2S3 It is known for its unique structure, which includes both sulfur and nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-imino-1,2,4-dithiazole-3-thiol typically involves the reaction of dithiobiurets or trithioallophthanic acid with halogens. One common method includes the sulfurization of N-aroyl-isothiocyanates, -thionocarbamates, or -dithiocarbamates. The reaction conditions often involve the use of phosphorus pentasulfide in boiling carbon disulfide, yielding the desired compound along with by-products such as nitriles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the safe handling of reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Imino-1,2,4-dithiazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imino or thiol groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted dithiazole derivatives.
Scientific Research Applications
5-Imino-1,2,4-dithiazole-3-thiol has several scientific research applications:
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It is utilized in the vulcanization of rubber and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 5-imino-1,2,4-dithiazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its sulfur atoms can form covalent bonds with metal ions, making it an effective corrosion inhibitor. In biological systems, it can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
5-Amino-1,2,4-dithiazole-3-thione: Similar in structure but with an amino group instead of an imino group.
1,2,4-Dithiazole-3-thiones: A broader class of compounds with similar sulfur-nitrogen ring structures.
Uniqueness: 5-Imino-1,2,4-dithiazole-3-thiol is unique due to its specific imino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in synthesis and research.
Properties
IUPAC Name |
5-imino-1,2,4-dithiazole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3/c3-1-4-2(5)7-6-1/h(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZHEXZIISFIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=N)N=C(SS1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=N)N=C(SS1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7759789.png)
![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate](/img/structure/B7759805.png)

![2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole](/img/structure/B7759807.png)









